REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:18])[CH2:7][C:6](=[C:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1>C(O)C.[Pd]>[CH3:18][C:2]1([CH3:1])[CH2:7][CH:6]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC1(NC(CC(C1)C(C(=O)OCC)C#N)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |